Relcovaptan-d6

LC-MS/MS Bioanalysis Stable Isotope Labeling

Quantifying Relcovaptan in plasma or tissue without a co-eluting deuterated internal standard introduces matrix-induced ion suppression and assay variability. Relcovaptan-d6 is the hexa-deuterated analog of Relcovaptan (SR-49059), providing a +6 Da mass shift for MRM-based LC-MS/MS bioanalysis. - Enables precise correction for differential matrix effects, ensuring FDA/EMA-compliant method validation. - Supports accurate pharmacokinetic profiling (Cmax, AUC, t1/2) in IND-enabling and clinical studies. - Supplied as a neat standard with confirmed isotopic purity; ready for immediate use in bioanalytical workflows.

Molecular Formula C₂₈H₂₁D₆Cl₂N₃O₇S
Molecular Weight 626.54
Cat. No. B1151201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRelcovaptan-d6
Synonyms(2S)-1-[[(2R,3S)-5-Chloro-3-(2-chlorophenyl)-1-[(3,4-dimethoxy-d6-phenyl)sulfonyl]-2,3-dihydro-3-hydroxy-1H-indol-2-yl]carbonyl]-2-pyrrolidinecarboxamide;  [2R-[2α(S*),3β]]-1-[[5-Chloro-3-(2-chlorophenyl)-1-[(3,4-dimethoxy-d6-phenyl)sulfonyl]-2,3-dihy
Molecular FormulaC₂₈H₂₁D₆Cl₂N₃O₇S
Molecular Weight626.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Relcovaptan-d6: Deuterated Internal Standard


Relcovaptan-d6 is a hexa-deuterated analog of Relcovaptan (SR-49059), a potent and selective non-peptide vasopressin V1a receptor antagonist [1]. The parent compound, Relcovaptan, exhibits high affinity for human V1a receptors with Ki values ranging from 1.1 to 6.3 nM and inhibits arginine vasopressin-induced human platelet aggregation with an IC50 of 3.7 nM . The incorporation of six deuterium atoms into the 3,4-dimethoxyphenylsulfonyl moiety of Relcovaptan-d6 (C28H21D6Cl2N3O7S, MW 626.54) provides a +6 Da mass shift relative to the unlabeled compound (C28H27Cl2N3O7S, MW 620.5), enabling its primary utility as a stable isotope-labeled internal standard for quantitative LC-MS/MS bioanalysis of Relcovaptan in complex biological matrices .

Relcovaptan-d6 Substitution Limitations


In LC-MS/MS quantification of Relcovaptan, the use of an unlabeled analog or a structurally dissimilar internal standard introduces significant analytical variability due to differential matrix effects and ionization efficiency [1]. Deuterated internal standards like Relcovaptan-d6 are essential to correct for these matrix effects, but the degree of correction is compound-specific and cannot be assumed for generic alternatives [2]. Studies comparing deuterated (²H) and non-deuterated (¹³C, ¹⁵N) stable isotope-labeled internal standards have demonstrated that deuterated analogs may exhibit differential ion suppression, leading to quantitative bias if not properly validated [3]. Consequently, substituting Relcovaptan-d6 with the unlabeled parent compound or another vaptan-class molecule compromises assay accuracy, precision, and regulatory compliance in pharmacokinetic and clinical studies.

Relcovaptan-d6 Differentiation from Analogs


Deuterium Mass Shift Advantage in MRM

Relcovaptan-d6 incorporates six deuterium atoms, resulting in a molecular weight of 626.54 Da compared to 620.5 Da for unlabeled Relcovaptan . This +6 Da mass difference allows for distinct multiple reaction monitoring (MRM) transitions, minimizing isotopic cross-talk and enabling precise quantitation of the analyte in complex biological matrices .

LC-MS/MS Bioanalysis Stable Isotope Labeling

V1a Selectivity Over OPC-21268

Relcovaptan (SR-49059) exhibits high affinity for human V1a receptors (Ki = 1.1–6.3 nM), whereas the earlier nonpeptide V1 antagonist OPC-21268 shows negligible affinity in human tissues at concentrations up to 100 µM [1]. Furthermore, Relcovaptan potently inhibits AVP-induced human platelet aggregation (IC50 = 3.7 nM), while OPC-21268 is inactive at 20 µM [2].

Vasopressin Receptor Selectivity Pharmacology

V1a Selectivity Against V2 and Oxytocin Receptors

Relcovaptan demonstrates at least two orders of magnitude lower affinity for V2 (bovine and human), V1b (human), and oxytocin (rat and human) receptors compared to V1a [1]. In contrast, dual antagonists like Conivaptan inhibit both V1a and V2 receptors, and non-selective vaptans introduce confounding variables in mechanistic studies [2].

Receptor Selectivity Vaptans Off-target

Matrix Effect Mitigation and Validation

While deuterated internal standards like Relcovaptan-d6 are designed to correct for matrix effects, studies have shown that deuterium labeling can alter chromatographic retention time and ionization efficiency, potentially leading to differential matrix effects [1]. In a systematic comparison, a deuterated IS (2MHA-[2H7]) produced negatively biased urinary results (−38.4%) compared to a 13C-labeled IS, highlighting the need for rigorous method validation [2].

Matrix Effect LC-MS/MS Method Validation

Relcovaptan-d6 Applications


Quantitative Bioanalysis for PK Studies

Relcovaptan-d6 serves as the gold-standard internal standard for LC-MS/MS quantification of Relcovaptan in plasma, serum, and tissue homogenates. Its +6 Da mass shift enables precise MRM detection and correction for matrix effects, ensuring accurate determination of pharmacokinetic parameters (Cmax, AUC, t1/2) in support of IND-enabling studies and clinical trials .

Bioanalytical Method Development and Validation

Due to the potential for differential matrix effects with deuterated internal standards, Relcovaptan-d6 is essential for rigorous method validation per FDA and EMA guidelines. Comparative studies with non-deuterated analogs can confirm adequate matrix effect compensation and establish assay robustness [1].

V1a Selectivity in Mechanistic Pharmacology

The parent compound, Relcovaptan, offers >100-fold selectivity for V1a over V2 and oxytocin receptors, making it the preferred probe for dissecting V1a-mediated pathways in cardiovascular, renal, and reproductive research. The deuterated analog supports accurate quantification of Relcovaptan exposure in these studies [2].

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